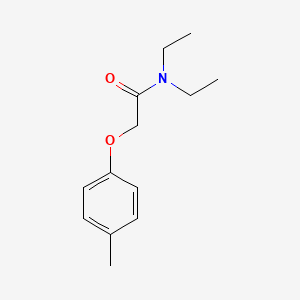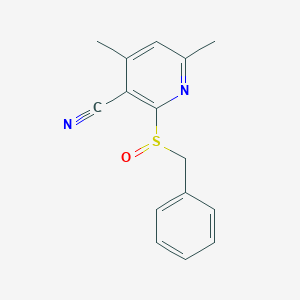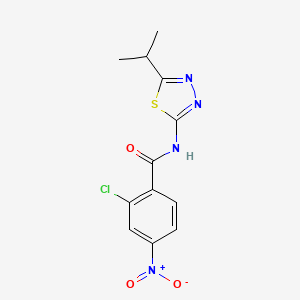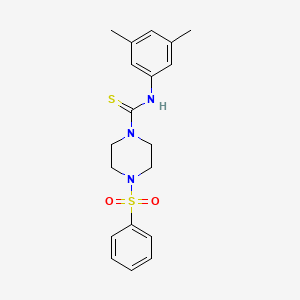
3-(3,4-dimethoxyphenyl)-N-(4,6-dimethyl-2-pyridinyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3,4-dimethoxyphenyl)-N-(4,6-dimethyl-2-pyridinyl)acrylamide is a chemical compound that belongs to the class of acrylamides. This compound has been extensively studied in scientific research for its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 3-(3,4-dimethoxyphenyl)-N-(4,6-dimethyl-2-pyridinyl)acrylamide involves the inhibition of certain enzymes and receptors. For example, it has been found to inhibit the activity of acetylcholinesterase, an enzyme that plays a key role in the breakdown of the neurotransmitter acetylcholine. It has also been found to inhibit the activity of certain ion channels and receptors in the brain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(3,4-dimethoxyphenyl)-N-(4,6-dimethyl-2-pyridinyl)acrylamide are primarily related to its inhibitory activity against enzymes and receptors. Inhibition of acetylcholinesterase can lead to an increase in the levels of acetylcholine in the brain, which can have various effects on cognitive function. Inhibition of certain ion channels and receptors can also have effects on neuronal activity and neurotransmitter release.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-(3,4-dimethoxyphenyl)-N-(4,6-dimethyl-2-pyridinyl)acrylamide in lab experiments is its potent inhibitory activity against enzymes and receptors, which makes it a useful tool for studying the functions of these molecules. However, one limitation of using this compound is its potential toxicity, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of 3-(3,4-dimethoxyphenyl)-N-(4,6-dimethyl-2-pyridinyl)acrylamide. One potential direction is the development of this compound as a drug for the treatment of certain diseases. Another direction is the use of this compound as a fluorescent probe in biological imaging. Additionally, further studies are needed to better understand the mechanisms of action and potential side effects of this compound.
Méthodes De Synthèse
The synthesis of 3-(3,4-dimethoxyphenyl)-N-(4,6-dimethyl-2-pyridinyl)acrylamide involves the reaction of 3,4-dimethoxyphenylacetic acid with 4,6-dimethyl-2-pyridinylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then reacted with acryloyl chloride to yield the final product.
Applications De Recherche Scientifique
3-(3,4-dimethoxyphenyl)-N-(4,6-dimethyl-2-pyridinyl)acrylamide has been studied extensively for its potential applications in various fields such as medicinal chemistry, pharmacology, and neuroscience. This compound has been found to exhibit potent inhibitory activity against certain enzymes and receptors, making it a potential candidate for drug development. Additionally, it has been studied for its potential as a fluorescent probe in biological imaging.
Propriétés
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-N-(4,6-dimethylpyridin-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-12-9-13(2)19-17(10-12)20-18(21)8-6-14-5-7-15(22-3)16(11-14)23-4/h5-11H,1-4H3,(H,19,20,21)/b8-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPBNPBGNXDYHEZ-SOFGYWHQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1)NC(=O)C=CC2=CC(=C(C=C2)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=C1)NC(=O)/C=C/C2=CC(=C(C=C2)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(3,4-dimethoxyphenyl)-N-(4,6-dimethylpyridin-2-yl)prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5'-chloro-1'-propylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B5760014.png)
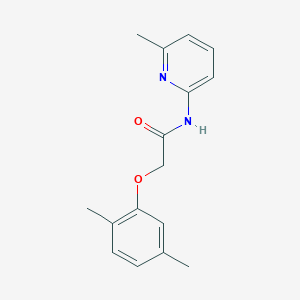
![(4',7'-dimethyl-2'-oxospiro[1,3-dioxolane-2,3'-indol]-1'(2'H)-yl)acetonitrile](/img/structure/B5760029.png)
![N-{3,5-dichloro-2-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5760032.png)

![5-chloro-N-(4-methoxyphenyl)-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-3-sulfonamide](/img/structure/B5760038.png)
![2-chloro-N'-[(diphenylacetyl)oxy]benzenecarboximidamide](/img/structure/B5760039.png)
![N-[3-(butyrylamino)phenyl]-3-chloro-4-methylbenzamide](/img/structure/B5760046.png)
